molecular formula C11H12ClNO7 B14238185 [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid CAS No. 439921-45-6

[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid

Cat. No.: B14238185
CAS No.: 439921-45-6
M. Wt: 305.67 g/mol
InChI Key: YAKAGZVNNOELDT-WKUSAUFCSA-N
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Description

[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid is a compound that combines two distinct chemical entities: a dioxolane derivative and a nitrobenzoic acid The dioxolane derivative is characterized by a five-membered ring containing two oxygen atoms and a chlorine substituent, while the nitrobenzoic acid features a benzene ring with a nitro group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method is the reaction of a dioxolane derivative with thionyl chloride (SOCl₂) to introduce the chlorine substituent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

For the preparation of 4-nitrobenzoic acid, nitration of benzoic acid is performed using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The resulting nitrobenzoic acid is then purified by recrystallization.

Industrial Production Methods

Industrial production of [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid involves scaling up the laboratory synthesis methods. Large-scale chlorination reactions are conducted in batch reactors with efficient cooling systems to manage the exothermic nature of the reactions. The nitration process for 4-nitrobenzoic acid is similarly scaled up, with continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atom in the dioxolane ring can be substituted with nucleophiles like hydroxide ions (OH⁻) to form hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 4-aminobenzoic acid from 4-nitrobenzoic acid.

    Substitution: Formation of hydroxyl derivatives from the dioxolane ring.

Scientific Research Applications

[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitro group in 4-nitrobenzoic acid can undergo redox reactions, generating reactive intermediates that can modify cellular components and disrupt biological processes.

Comparison with Similar Compounds

[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid can be compared with similar compounds such as:

    [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol: Lacks the nitrobenzoic acid moiety, making it less versatile in terms of chemical reactivity.

    4-nitrobenzoic acid: Lacks the dioxolane ring, limiting its potential interactions with enzymes and receptors.

    [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-aminobenzoic acid: The amino group in place of the nitro group alters its redox properties and biological activity.

The uniqueness of this compound lies in its combination of a reactive dioxolane ring and a nitrobenzoic acid moiety, providing a versatile platform for various chemical and biological applications.

Properties

CAS No.

439921-45-6

Molecular Formula

C11H12ClNO7

Molecular Weight

305.67 g/mol

IUPAC Name

[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C4H7ClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12;5-3-2-7-4(1-6)8-3/h1-4H,(H,9,10);3-4,6H,1-2H2/t;3-,4-/m.1/s1

InChI Key

YAKAGZVNNOELDT-WKUSAUFCSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)Cl.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1C(OC(O1)CO)Cl.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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